molecular formula C17H19N3O2 B8800561 1-Benzyl-4-(2-nitrophenyl)piperazine CAS No. 199105-16-3

1-Benzyl-4-(2-nitrophenyl)piperazine

Cat. No.: B8800561
CAS No.: 199105-16-3
M. Wt: 297.35 g/mol
InChI Key: DMENHEVTWVZMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-nitrophenyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 2-nitrophenyl group at the 4-position of the piperazine ring. This compound has been synthesized for pharmacological studies, particularly in the context of receptor binding and enzyme inhibition . Its hydrochloride salt form is noted in spectroscopic analyses, confirming its structural integrity .

Properties

CAS No.

199105-16-3

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

1-benzyl-4-(2-nitrophenyl)piperazine

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

DMENHEVTWVZMAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with modifications often dictating their pharmacological and physicochemical profiles. Below is a detailed comparison of 1-Benzyl-4-(2-nitrophenyl)piperazine with analogous compounds:

Structural Analogues
Compound Name Substituents (Position) Key Structural Differences Evidence ID
1-Benzyl-4-(3-methylphenyl)piperazine 3-Methylphenyl (4-position) Methyl group (electron-donating) vs. nitro (electron-withdrawing)
1-Benzyl-4-(4-nitrophenylmethyl)piperazine 4-Nitrophenylmethyl (4-position) Nitro group at para position vs. ortho
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine 3-Nitropyridine (4-position) Pyridine ring vs. benzene ring
1-Benzyl-4-(2'-methyl-6-nitro-biphenyl)piperazine (PS17) Biphenyl with methyl and nitro groups Extended aromaticity and substituent positions

Key Observations :

  • Aromatic Systems : Pyridine-containing analogues (e.g., ) may exhibit distinct binding due to nitrogen's lone pair availability, unlike benzene-based derivatives.

Key Observations :

  • Enzyme Inhibition: Piperazine-linked indole derivatives (e.g., ) show nanomolar-range BACE1 inhibition, suggesting that the nitro group in the target compound may similarly enhance enzyme interaction if positioned optimally.
  • Receptor Binding: Benzylpiperazines with fluorinated or nitrated substituents (e.g., ) often exhibit improved CNS penetration and receptor affinity compared to non-halogenated analogues.
Physicochemical Properties
Property This compound 1-Benzyl-4-(3-fluorobenzyl)piperazine Piperazine-substituted quinolones Evidence ID
Molecular Weight (g/mol) ~332 (base) 414.88 300–400
Solubility (pH 6.5) Likely low (nitro group) Moderate (fluorine enhances lipophilicity) 60–80 μM (with spacers)
pKa (piperazine N) ~6–7 (estimated) ~5.0 (fluorobenzyl lowers pKa) 3.8–7.0 (spacer-dependent)

Key Observations :

  • Solubility: The nitro group in the target compound may reduce aqueous solubility compared to quinolone derivatives with ethylene spacers .
  • pKa Trends : Direct attachment of electron-withdrawing groups (e.g., nitro) to piperazine lowers pKa, affecting ionization and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.